N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide” is a complex organic compound that contains furan, thiophene, benzothiazole, and carboxamide functional groups . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan, thiophene, and benzothiazole rings, and the attachment of the carboxamide group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan, thiophene, benzothiazole, and carboxamide functional groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the furan and thiophene rings could potentially undergo electrophilic aromatic substitution reactions . The carboxamide group could potentially participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, thiophene, benzothiazole, and carboxamide functional groups. For example, the compound is likely to be soluble in organic solvents .Scientific Research Applications
Synthesis and Reactivity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, along with its derivatives, demonstrates diverse chemical reactivity, useful in organic synthesis. For instance, Aleksandrov et al. (2017) reported the synthesis of related compounds via coupling reactions and electrophilic substitution, indicating potential in designing complex organic structures Aleksandrov & El’chaninov, 2017.
Electrophilic Substitution Reactions
The compound's susceptibility to electrophilic substitution reactions is highlighted in multiple studies. This includes nitration, bromination, formylation, and acylation, as demonstrated by Aleksandrov and El’chaninov (2021), suggesting its utility in further chemical modifications Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021.
Potential in Antimicrobial Applications
This compound and its derivatives have been explored for antimicrobial properties. Popiołek et al. (2016) synthesized a series of related compounds, which displayed significant activity against various bacterial and fungal strains, indicating its relevance in the development of new antimicrobial agents Popiołek, Biernasiuk, & Malm, 2016.
Antitumor Potential
The compound's derivatives also show promise in antitumor research. Matiichuk et al. (2020) synthesized derivatives that exhibited superior antitumor activity compared to standard drugs, suggesting potential applications in cancer therapy Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020.
Future Directions
Future research could potentially explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activity. This could include studies to determine the compound’s mechanism of action, its potential therapeutic effects, and its safety profile .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(12-5-6-14-17(9-12)24-11-20-14)19-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,11,13H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQZBUPHNDDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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